molecular formula C12H18O2 B14255846 (1-Ethoxy-2-methylpropoxy)benzene CAS No. 487048-20-4

(1-Ethoxy-2-methylpropoxy)benzene

Cat. No.: B14255846
CAS No.: 487048-20-4
M. Wt: 194.27 g/mol
InChI Key: DAEHQZQPSRXDEQ-UHFFFAOYSA-N
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Description

(1-Ethoxy-2-methylpropoxy)benzene, also known as 1-ethoxy-2-methylbenzene, is an organic compound with the molecular formula C11H16O. It is a derivative of benzene, where an ethoxy group and a methylpropoxy group are attached to the benzene ring. This compound is used in various chemical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Ethoxy-2-methylpropoxy)benzene typically involves the alkylation of benzene derivatives. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually require anhydrous conditions and temperatures ranging from 0°C to 50°C .

Industrial Production Methods

Industrial production of this compound can be achieved through continuous flow processes, where benzene and the alkylating agents are continuously fed into a reactor containing the catalyst. This method ensures higher yields and better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(1-Ethoxy-2-methylpropoxy)benzene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Phenols, quinones

    Reduction: Alkanes, cycloalkanes

    Substitution: Halogenated benzenes, nitrobenzenes

Scientific Research Applications

(1-Ethoxy-2-methylpropoxy)benzene has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems and its role as a solvent in biochemical reactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals .

Mechanism of Action

The mechanism of action of (1-Ethoxy-2-methylpropoxy)benzene involves its interaction with various molecular targets. The ethoxy and methylpropoxy groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s reactivity and binding affinity. The benzene ring provides a stable aromatic system that can undergo electrophilic substitution reactions .

Comparison with Similar Compounds

Similar Compounds

  • 1-Ethoxy-2-methylbenzene
  • 2-Ethoxytoluene
  • o-Methylphenetole

Comparison

(1-Ethoxy-2-methylpropoxy)benzene is unique due to the presence of both ethoxy and methylpropoxy groups, which provide distinct chemical properties compared to similar compounds.

Properties

CAS No.

487048-20-4

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

(1-ethoxy-2-methylpropoxy)benzene

InChI

InChI=1S/C12H18O2/c1-4-13-12(10(2)3)14-11-8-6-5-7-9-11/h5-10,12H,4H2,1-3H3

InChI Key

DAEHQZQPSRXDEQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(C)C)OC1=CC=CC=C1

Origin of Product

United States

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